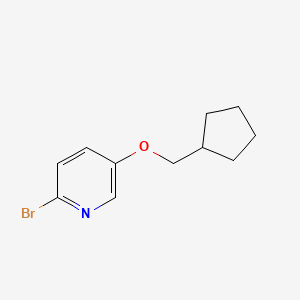
2-Bromo-5-(cyclopentylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(cyclopentylmethoxy)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by a bromine atom at the second position and a cyclopentylmethoxy group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopentylmethoxy)pyridine typically involves the bromination of 5-(cyclopentylmethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the brominating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(cyclopentylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyridine ring with aryl groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-5-(cyclopentylmethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(cyclopentylmethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethoxy group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
2-Bromo-5-(cyclohexylmethoxy)pyridine: Similar structure but with a cyclohexylmethoxy group instead of a cyclopentylmethoxy group.
2-Bromo-5-(phenylmethoxy)pyridine: Similar structure but with a phenylmethoxy group instead of a cyclopentylmethoxy group.
Uniqueness
2-Bromo-5-(cyclopentylmethoxy)pyridine is unique due to the presence of the cyclopentylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-bromo-5-(cyclopentylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO/c12-11-6-5-10(7-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Clé InChI |
XQVCQPXLZPDSSE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




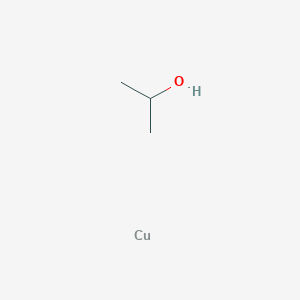
![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)

![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)
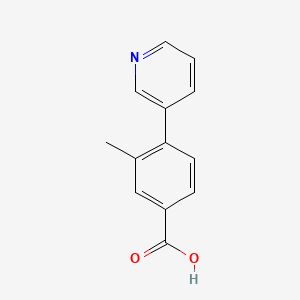
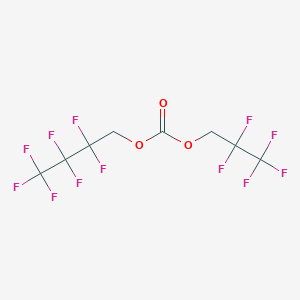



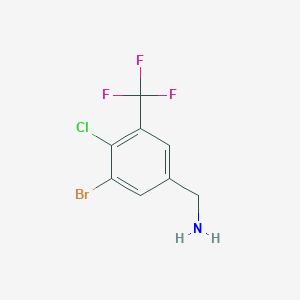
![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)
![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
